

Nemiralisib Hydrochloride: A Comparative Analysis of PI3K δ Selectivity

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Compound of Interest

Compound Name: *Nemiralisib hydrochloride*

Cat. No.: *B609525*

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Nemiralisib (GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K δ) isoform, a key enzyme in the PI3K/AKT/mTOR signaling pathway that is predominantly expressed in hematopoietic cells and plays a crucial role in the activation and proliferation of immune cells. This guide provides a comparative overview of Nemiralisib's cross-reactivity profile, focusing on its selectivity against other PI3K isoforms, supported by available biochemical data.

PI3K Isoform Selectivity Profile of Nemiralisib

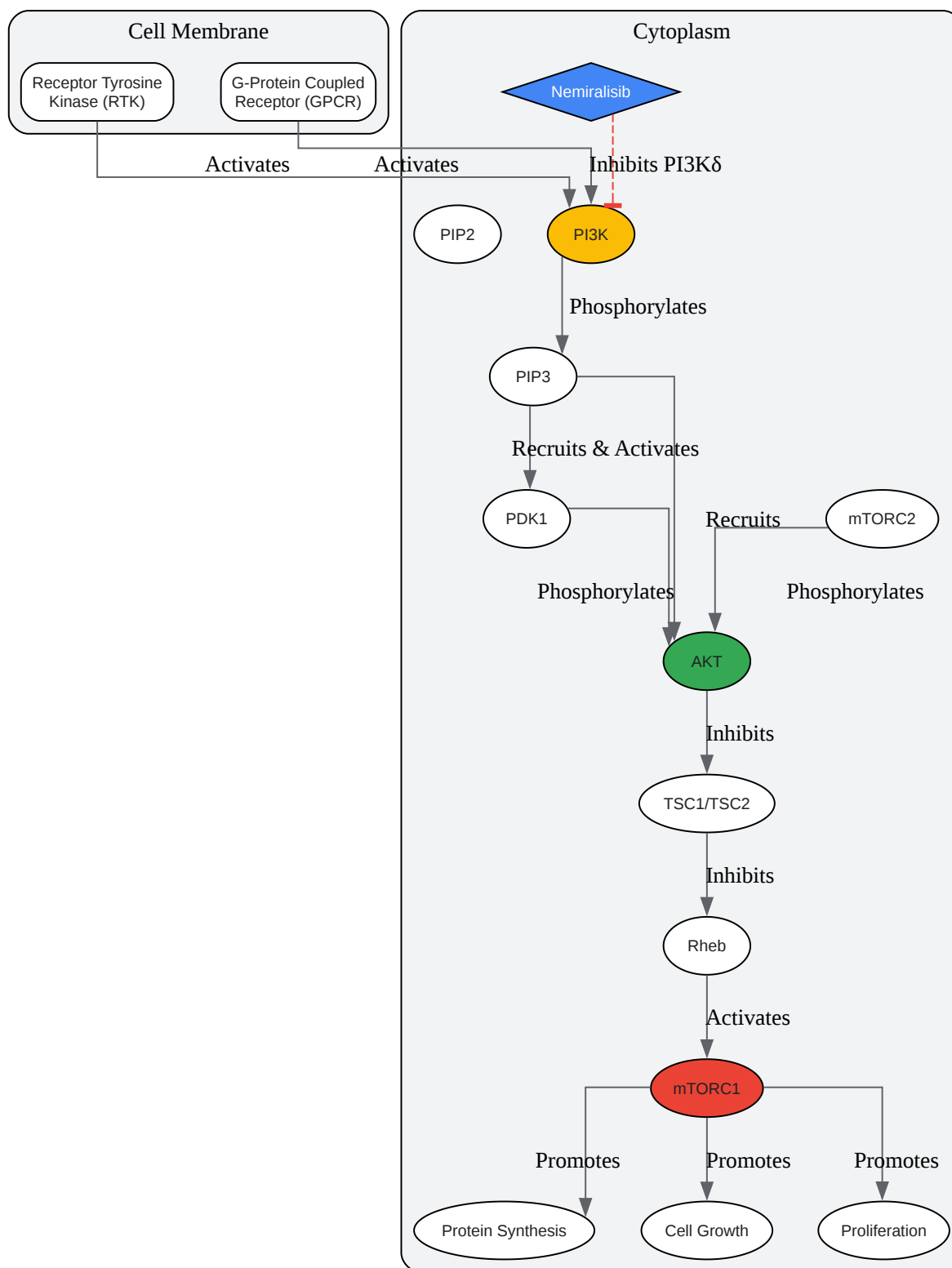
Nemiralisib hydrochloride demonstrates remarkable selectivity for PI3K δ over other class I PI3K isoforms. The following table summarizes the inhibitory activity of Nemiralisib against PI3K α , PI3K β , PI3K γ , and PI3K δ .

Target Isoform	pIC50	pKi	Selectivity vs. PI3K δ
PI3K α	5.3	-	>1000-fold
PI3K β	5.8	-	>1000-fold
PI3K γ	5.2	-	>1000-fold
PI3K δ	-	9.9	-

Data Interpretation: The high pKi value for PI3K δ indicates strong binding affinity. The significantly lower pIC50 values for the other isoforms translate to a selectivity of over 1000-fold for PI3K δ , highlighting Nemiralisib as a highly specific inhibitor. This exceptional selectivity minimizes the potential for off-target effects related to the inhibition of other PI3K isoforms, which are implicated in various essential cellular functions.

PI3K/AKT/mTOR Signaling Pathway

The diagram below illustrates the central role of PI3K in the signaling cascade that regulates cell growth, proliferation, and survival. Nemiralisib specifically targets the PI3K δ isoform within this pathway.



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PI3K/AKT/mTOR Signaling Pathway and the inhibitory action of Nemiralisib.

Experimental Protocols

The determination of the inhibitory activity and selectivity of Nemiralisib against PI3K isoforms is typically performed using biochemical assays. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF®) assay.

HTRF® Kinase Assay for PI3K Isoform Selectivity

Principle:

This assay measures the enzymatic activity of a PI3K isoform by detecting the production of its lipid product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3), from the substrate phosphatidylinositol (4,5)-bisphosphate (PIP2). The detection is based on a competitive immunoassay format using FRET (Förster Resonance Energy Transfer) between a europium cryptate-labeled anti-GST antibody and an XL665-labeled streptavidin.

Methodology:

- **Reaction Setup:** Recombinant PI3K isoforms (α , β , γ , and δ) are incubated with the substrate PIP2 and ATP in a reaction buffer.
- **Inhibitor Addition:** Serial dilutions of **Nemiralisib hydrochloride** are added to the reaction wells to determine the dose-dependent inhibition. A control with no inhibitor is included to measure the maximum enzyme activity.
- **Kinase Reaction:** The enzymatic reaction is initiated by the addition of ATP and incubated for a specific period at room temperature to allow for the production of PIP3.
- **Detection:** A detection mixture containing a GST-tagged GRP1-PH domain (which binds specifically to PIP3), a europium cryptate-labeled anti-GST antibody, and streptavidin-XL665 is added to the wells. Biotinylated-PIP3 is also included as a tracer.
- **Signal Measurement:** In the absence of PIP3 produced by the kinase reaction, the biotinylated-PIP3 tracer binds to the GST-GRP1-PH domain, bringing the europium cryptate and XL665 in close proximity and generating a high HTRF signal. When the kinase is active, the produced non-biotinylated PIP3 competes with the tracer for binding to the GRP1-PH

domain, leading to a decrease in the HTRF signal. The signal is read on a compatible plate reader.

- **Data Analysis:** The HTRF ratio (emission at 665 nm / emission at 620 nm) is calculated. The percentage of inhibition is determined relative to the control wells. IC50 values are then calculated by fitting the dose-response data to a sigmoidal curve.

This robust and sensitive assay platform allows for the precise determination of inhibitor potency and selectivity against different kinase isoforms, providing critical data for drug development and lead optimization.

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